Human Defensin NP-1

Description

Structure

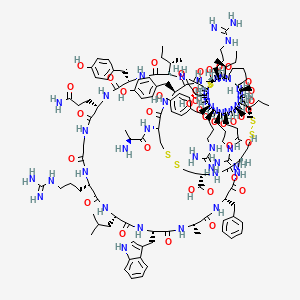

2D Structure

Properties

IUPAC Name |

(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-58-(3-amino-3-oxopropyl)-87-[[(2S)-2-aminopropanoyl]amino]-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C150H222N44O38S6/c1-14-74(6)116-142(227)171-78(10)121(206)166-64-112(200)173-97(49-51-115(203)204)129(214)175-93(32-23-53-162-148(155)156)127(212)174-94(33-24-54-163-149(157)158)128(213)180-99(59-83-36-42-87(196)43-37-83)125(210)168-66-114(202)190-119(81(13)195)144(229)188-108-71-236-233-68-105-136(221)176-95(34-25-55-164-150(159)160)130(215)193-118(76(8)16-3)145(230)194-56-26-35-110(194)141(226)170-80(12)123(208)185-107(139(224)191-116)70-235-234-69-106(138(223)189-109(146(231)232)72-238-237-67-104(184-120(205)77(9)151)137(222)181-101(135(220)186-105)60-84-38-44-88(197)45-39-84)187-134(219)100(58-82-27-18-17-19-28-82)178-122(207)79(11)169-131(216)103(62-86-63-165-91-30-21-20-29-90(86)91)182-132(217)98(57-73(4)5)179-126(211)92(31-22-52-161-147(153)154)172-113(201)65-167-124(209)96(48-50-111(152)199)177-133(218)102(61-85-40-46-89(198)47-41-85)183-143(228)117(75(7)15-2)192-140(108)225/h17-21,27-30,36-47,63,73-81,92-110,116-119,165,195-198H,14-16,22-26,31-35,48-62,64-72,151H2,1-13H3,(H2,152,199)(H,166,206)(H,167,209)(H,168,210)(H,169,216)(H,170,226)(H,171,227)(H,172,201)(H,173,200)(H,174,212)(H,175,214)(H,176,221)(H,177,218)(H,178,207)(H,179,211)(H,180,213)(H,181,222)(H,182,217)(H,183,228)(H,184,205)(H,185,208)(H,186,220)(H,187,219)(H,188,229)(H,189,223)(H,190,202)(H,191,224)(H,192,225)(H,193,215)(H,203,204)(H,231,232)(H4,153,154,161)(H4,155,156,162)(H4,157,158,163)(H4,159,160,164)/t74-,75-,76-,77-,78-,79-,80-,81+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,116-,117-,118-,119-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJOFJHOZZPBKI-KSWODRSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)C(C)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)[C@H](C)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C150H222N44O38S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163882 | |

| Record name | Human Defensin NP-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3442.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148093-65-6 | |

| Record name | Human Defensin NP-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148093656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Human Defensin NP-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Structural Biology of Human Defensin Np 1

Conformational Features and Structural Determinants of Activity

The biological activity of HNP-1 is directly related to its three-dimensional structure and the arrangement of its amino acid residues. HNP-1 is a relatively small peptide, typically 29-30 amino acids in length, with a molecular mass ranging from 3 to 5 kDa. mdpi.comnih.govresearchgate.netusbio.netnih.govnih.govlatrobe.edu.aunih.gov It is characterized by its cationic nature, attributed to a high content of arginine and lysine (B10760008) residues. mdpi.comnih.govresearchgate.netnih.govlatrobe.edu.auasm.org

Beta-Sheet Rich Conformation

A predominant structural feature of HNP-1 is its beta-sheet rich conformation. mdpi.comusbio.netnih.govlatrobe.edu.auphysiology.orgnih.govoup.comasm.orgmeihonglab.comasm.orgresearchgate.net The molecule contains a core of three antiparallel beta-strands. mdpi.comasm.org This beta-sheet structure is stabilized by the three intramolecular disulfide bonds. mdpi.comusbio.netnih.govlatrobe.edu.auacademie-sciences.frphysiology.orgnih.govoup.comasm.org

The three-dimensional structure of HNP-1 has been elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. mdpi.comnih.gov These studies confirm the presence of the beta-sheet structure and the stabilizing role of the disulfide bonds. mdpi.comnih.govmeihonglab.com The folded structure of HNP-1 is often described as a compact, basket-like or globular shape. latrobe.edu.auoup.com

Beyond the core beta-sheet, HNP-1 exhibits amphipathic characteristics, possessing both hydrophobic and hydrophilic regions. nih.govphysiology.orgoup.com This amphipathicity is crucial for its interaction with microbial membranes. oup.com Specific hydrophobic residues, such as tryptophan (Trp26), play important roles in pathogen binding, dimerization, and the formation of higher-order quaternary structures, all of which influence its bactericidal and immunological functions. nih.gov Mutational studies have further demonstrated the importance of side chain hydrophobicity at specific positions (e.g., Tyr16, Ile20, Leu25, Phe28) for HNP-1 activity. nih.gov

Role of Specific Residues in Structural Integrity

Specific amino acid residues within the HNP-1 sequence play critical roles in maintaining its structural integrity and contributing to its function. The six cysteine residues are paramount due to their involvement in the disulfide bonds, which provide significant structural rigidity and protect the peptide from proteolytic degradation. mdpi.comtandfonline.com

Beyond the cysteine residues, other conserved residues contribute to the structural stability. For instance, conserved residues like Arg5, Glu13, and Gly17 (using HNP1/HNP3 numbering) are shared among alpha-defensins. A salt bridge formed between Arg5 and Glu13 is considered important for stabilizing defensins against enzymatic degradation in vivo, although it may not be directly involved in folding or bactericidal activity. mdpi.com

Mutational studies have provided further insights into the importance of specific residues. For example, alanine (B10760859) scanning mutagenesis experiments on hydrophobic residues such as Tyr16, Ile20, Leu25, and Phe28 have demonstrated their importance for HNP-1 function, including dimerization and the formation of quaternary structures. nih.gov These residues are located at oligomeric interfaces and contribute significantly to the buried solvent-accessible surface area upon dimerization. nih.gov

Amphiphilic Nature and Functional Relevance

Human Defensin (B1577277) NP-1 exhibits an amphiphilic nature, meaning it possesses both hydrophobic and hydrophilic regions. This characteristic is central to its antimicrobial activities, particularly its interaction with microbial membranes. researchgate.netresearchgate.net The three-dimensional structure of HNP-1 reveals a distribution of charged and hydrophobic residues that contributes to this amphiphilicity. The polar, cationic residues tend to cluster on one face of the molecule, while hydrophobic residues are exposed on another face. oup.comasm.org

This amphiphilic structure is crucial for the interaction of HNP-1 with the negatively charged components of microbial membranes, such as phospholipids, lipopolysaccharides (LPS) in Gram-negative bacteria, and teichoic acids in Gram-positive bacteria. oup.com The electrostatic attraction between the cationic face of HNP-1 and the anionic microbial membrane facilitates binding. Subsequently, the hydrophobic regions of the peptide can insert into the lipid bilayer. meihonglab.comoup.com

The functional relevance of HNP-1's amphiphilicity is underscored by its ability to permeabilize microbial membranes, a mechanism thought to be a primary mode of bacterial killing. oup.comnih.gov This interaction can lead to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular contents. meihonglab.compnas.org Studies using solid-state NMR have supported a "dimer pore" topology for HNP-1 in membranes, where the polar top of the dimer lines an aqueous pore while the hydrophobic bottom interacts with the lipid chains. mdpi.commeihonglab.com

Mutational experiments, particularly involving hydrophobic residues like Tryptophan at position 26, have further highlighted the role of hydrophobicity in HNP-1's ability to target pathogens and its capacity for dimerization and oligomerization, which in turn affects its bactericidal function. mdpi.comnih.gov

Dimerization and Oligomerization Dynamics

Human Defensin NP-1 has a strong propensity to form dimers and higher-order oligomers, both in solution and when interacting with membranes. nih.govasm.orgnih.gov This self-association is an important aspect of its structural biology and is functionally relevant.

In crystal structures, HNP-1 monomers have been observed to form dimers through intermolecular hydrogen bonds, extending the inherent triple-stranded beta-sheet structure. mdpi.com NMR studies have also clearly shown that HNP-1 forms dimers or higher-order aggregates in solution. nih.gov

The dimerization and oligomerization dynamics of HNP-1 are influenced by factors such as peptide concentration and the presence of membranes. At high protein-to-lipid molar ratios, HNP-1 is predominantly dimerized when bound to membranes. meihonglab.com The observation of reduced mobility of membrane-bound HNP-1 in solid-state NMR experiments, compared to what would be expected for a monomeric peptide of its size, suggests that it exists as at least a dimer or forms higher-order oligomers in the membrane. meihonglab.com

Hydrophobic residues, including Tyr16, Ile20, Leu25, and Phe28, are crucial for governing the dimerization and multimerization of HNP-1. nih.gov These residues contribute to the interfaces between monomers in oligomeric structures. nih.gov Mutational studies targeting these hydrophobic residues have confirmed their essential role in HNP-1 dimerization. nih.gov

The ability of HNP-1 to oligomerize is thought to contribute to its functional versatility and enhanced structural diversity at the quaternary level. nih.gov While the exact mechanisms are still being investigated, the formation of dimeric or multimeric pores in microbial membranes is a proposed model for its antimicrobial action. mdpi.commeihonglab.comnih.gov Studies comparing human defensins with rabbit defensins have suggested that the structural features allowing for dimerization in human defensins are likely important for the formation of multimeric pores. nih.gov Furthermore, the binding of HNP-1 to certain targets, such as bacterial toxins or viral glycoproteins, can promote defensin self-aggregation. nih.gov

Data on the binding affinities of HNP-1 to various targets, such as amyloid peptides, also provide insight into its interaction dynamics, showing binding in the micromolar range and suggesting that a HNP-1 dimer can be a functional unit for interaction. rsc.org

| Feature | Description |

| Size | 30 amino acid residues (typically), ~3.4 kDa |

| Cysteine Residues | 6 conserved cysteines |

| Disulfide Bonds | 3 intramolecular: Cys1-Cys6, Cys2-Cys4, Cys3-Cyc5 |

| Core Structure | Triple-stranded beta-sheet |

| Amphiphilicity | Possesses distinct cationic/polar and hydrophobic regions |

| Oligomerization | Forms dimers and higher-order aggregates in solution and on membranes |

| Key Hydrophobic Res. | Tyr16, Ile20, Leu25, Phe28, Trp26 important for structure and oligomerization |

Genetic Organization and Regulation of Human Defensin Np 1 Expression

Gene Locus (DEFA1) and Genomic Organization

Human Neutrophil Peptide-1 is encoded by the defensin (B1577277) alpha 1 (DEFA1) gene. wikipedia.org This gene, along with several other alpha-defensin genes, is located in a cluster on the short arm of human chromosome 8, specifically at the cytogenetic band 8p23.1. wikipedia.orgnih.govgenecards.org This region is known for its complex structure and is subject to copy number variation, meaning the number of DEFA1 gene copies can differ between individuals. nih.govthermofisher.com The DEFA1 gene is highly similar to the DEFA3 gene, which encodes Human Neutrophil Peptide-3 (HNP-3), differing by only a single amino acid in the mature peptide. abebio.comnih.gov

The genomic structure of neutrophil-specific defensin genes like DEFA1 is highly conserved and typically consists of three exons and two introns. nih.gov This organization is distinct from the defensin genes expressed in other cell types, such as Paneth cells, suggesting that the diverse genomic structure contributes to the cell-specific expression patterns observed. nih.gov

Table 1: Genomic Details of the Human DEFA1 Gene

| Feature | Description |

| Official Gene Symbol | DEFA1 (defensin alpha 1) nih.gov |

| Aliases | HNP-1, DEF1, DEFA2, HP-1, MRS wikipedia.orggenecards.org |

| Gene Locus | Chromosome 8p23.1 nih.govgenecards.org |

| Genomic Coordinates (GRCh38) | Chr 8: 6,977,649-6,980,092 (reverse strand) ensembl.org |

| Structure | Composed of 3 exons and 2 introns nih.gov |

| Related Genes | Part of a gene cluster including other alpha-defensins like DEFA3, DEFA4, DEFA5, and DEFA6 wikipedia.orgjax.org |

**3.2. Cell-Specific Expression Profiles

The expression of DEFA1 is highly specific, primarily occurring in myeloid lineage cells, but also detected in certain lymphocyte populations.

The principal producers of HNP-1 are neutrophils, where it is one of the most abundant proteins. abebio.com However, the synthesis of HNP-1 does not occur in mature, circulating neutrophils. mdpi.comscienceopen.com Instead, it is constitutively synthesized during the early stages of neutrophil development in the bone marrow, specifically in promyelocytes and early myelocytes. mdpi.com The peptide is produced as a larger, inactive 94-amino acid prepropeptide (prepro-HNP-1). scienceopen.com Following synthesis, it is processed and ultimately stored in an active, mature form within the primary (azurophilic) granules of neutrophils. mdpi.complos.orghycultbiotech.com

These granules serve as reservoirs, containing HNP-1 at very high concentrations; HNP-1, along with HNP-2 and HNP-3, can constitute 30-50% of the total protein content of these granules. mdpi.comreactome.org Upon encountering a pathogen, neutrophils release the contents of these granules into phagocytic vacuoles or the extracellular space, delivering a high concentration of HNP-1 directly to the site of infection. mdpi.complos.org

While neutrophils are the main source, the expression of DEFA1 and the presence of HNP-1 have been identified in other immune cell populations. Studies have detected DEFA1 gene expression in natural killer (NK) cells, γδ T cells, and B cells. ashpublications.org HNP-1 protein has also been found in lymphocytes and NK cells. mdpi.comnih.gov The expression in these lymphocyte populations suggests a broader role for HNP-1 in the immune response beyond the immediate actions of neutrophils. ashpublications.org However, it is not always certain whether the presence of HNP-1 in these cells is due to their own production (endogenous) or the uptake of the peptide from the extracellular environment, as cells are capable of internalizing defensins. mdpi.com

The expression of DEFA1 exhibits both constitutive and inducible patterns depending on the cell type and context.

Constitutive Expression: In the bone marrow, DEFA1 is expressed constitutively by neutrophil precursors as a normal part of their differentiation program. mdpi.com This ensures that mature neutrophils are pre-loaded with a substantial arsenal (B13267) of HNP-1 before they enter circulation. scienceopen.com Some level of constitutive expression is also seen in other tissues and cells, providing a baseline of defense. nih.govoup.com

Inducible Expression: The expression of defensin genes, including DEFA1, can be induced or upregulated in response to specific stimuli. nih.gov This inducible expression is a key feature of the inflammatory response. Pro-inflammatory cytokines and microbial components, such as lipopolysaccharide (LPS), can trigger increased defensin gene expression in various cells. oup.commdpi.com This allows for a heightened defensive state during active infection or inflammation. nih.govnih.gov

Table 2: Cell-Specific Expression Summary for Human Defensin NP-1

| Cell Type | Expression Level | Expression Pattern | Primary Location |

| Neutrophil Precursors | Very High mdpi.com | Constitutive (during differentiation) mdpi.com | Bone Marrow |

| Mature Neutrophils | None (no synthesis) mdpi.comscienceopen.com | N/A (protein is stored) | Azurophilic Granules mdpi.comreactome.org |

| NK Cells | Detected nih.gov | Inducible/Constitutive | Cytoplasm/Secreted |

| γδ T Cells | Detected ashpublications.org | Inducible/Constitutive ashpublications.org | Cytoplasm/Secreted |

| B Cells | Detected ashpublications.org | Inducible/Constitutive ashpublications.org | Cytoplasm/Secreted |

Expression in Other Immune Cells (e.g., NK cells, Lymphocytes)

Transcriptional and Post-Transcriptional Regulatory Elements

The regulation of DEFA1 gene expression is a multi-layered process involving specific elements at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation: The promoter region of the DEFA1 gene contains conserved regulatory elements that are crucial for controlling its expression. mdpi.com These promoter regions have binding sites for key transcription factors that mediate the innate immune and inflammatory responses. mdpi.com Notably, binding sites for nuclear factor-κB (NF-κB) and activator protein 1 (AP-1) have been identified, linking microbial detection and inflammatory signaling directly to defensin production. genecards.orgmdpi.com The specific combination of regulatory elements in the promoter contributes to the high level of cell-specific expression seen in neutrophils. nih.govmdpi.com

Post-Transcriptional Regulation: Following transcription, gene expression can be further controlled at the post-transcriptional level. These mechanisms can influence the stability of the mRNA transcript and the efficiency of its translation into protein. biorxiv.orgresearchgate.net The successful production of HNP-1 protein from the DEFA1 gene involves both successful transcription and subsequent post-transcriptional processing. nih.gov Additionally, after the protein is synthesized, it undergoes significant post-translational modifications. The initial product is a prepropeptide that is cleaved by proteases, such as neutrophil elastase and proteinase 3, which co-localize with HNP-1 in azurophil granules, to yield the final, active 30-amino acid peptide. plos.org Further modifications like ADP-ribosylation can modulate the peptide's activity. genecards.org

Multifaceted Biological Functions and Molecular Mechanisms of Action

Antimicrobial Efficacy and Mechanistic Insights

Human Defensin (B1577277) NP-1 (HNP-1), also known as Human Neutrophil Peptide 1, is a cornerstone of the innate immune system. This small, cationic peptide possesses a broad spectrum of antimicrobial capabilities, employing a sophisticated, multi-pronged approach to neutralize invading pathogens. Its mechanisms extend from direct disruption of microbial structures to the subtle interference with essential life processes.

The antibacterial action of HNP-1 is not a single event but a cascade of interactions that compromise bacterial viability through both membrane-dependent and independent pathways.

The initial engagement between HNP-1 and a bacterial cell is governed by electrostatic attraction. explorationpub.com The peptide's positive charge draws it to the anionic molecules that adorn the bacterial surface. explorationpub.com In Gram-negative bacteria, the primary docking site is Lipopolysaccharide (LPS), a major constituent of the outer membrane. explorationpub.comcabidigitallibrary.org HNP-1's affinity for LPS facilitates the permeabilization of this outer barrier, granting the peptide access to the more critical inner membrane. mdpi.comnih.gov

For Gram-positive bacteria, which lack an outer membrane, HNP-1 targets teichoic and lipoteichoic acids embedded in their thick peptidoglycan cell wall. explorationpub.comnih.gov The interaction with these negatively charged polymers is a crucial first step, preceding deeper penetration and subsequent lethal actions. nih.gov The efficiency of this binding can be a determining factor in the peptide's potency against different bacterial species. mdpi.com

Following surface binding, HNP-1 compromises the integrity of the bacterial cytoplasmic membrane, a process that is widely considered a key bactericidal mechanism. mdpi.comasm.org This disruption is generally thought to occur through the formation of pores. While the precise architecture of these pores is a subject of ongoing research, several models have been proposed. Some evidence supports a "dimer pore" topology, where HNP-1 dimers assemble to form a channel through the membrane. meihonglab.comnih.gov This action disrupts the vital electrochemical gradients across the membrane, leading to the leakage of cellular contents and ultimately, cell death. explorationpub.comasm.org Studies have shown that HNP-1 can permeabilize both the outer and inner membranes of Gram-negative bacteria like E. coli. nih.govresearchgate.netmdpi.com However, it's noteworthy that the bactericidal activity of HNP-1 does not always correlate directly with its membrane-disrupting capability, suggesting that other mechanisms are also at play. nih.govnih.gov

Beyond direct membrane assault, HNP-1 employs more subtle, non-lytic strategies to kill bacteria. A significant discovery has been its ability to bind to Lipid II, an essential precursor for the synthesis of the bacterial cell wall. mdpi.comnih.govnih.gov By sequestering Lipid II, HNP-1 effectively halts the construction of the peptidoglycan layer, a mechanism particularly potent against Gram-positive bacteria but also relevant for Gram-negatives. nih.govasm.orgplos.org This interaction represents a novel mode of action for defensins, shifting the paradigm from a purely membrane-disruption model to one that also includes the inhibition of vital biosynthetic pathways. nih.govnih.gov

Furthermore, once inside the bacterial cell, HNP-1 can interfere with other critical processes. mdpi.comnih.gov There is evidence that HNP-1 can inhibit the synthesis of DNA and RNA. cabidigitallibrary.orgmdpi.com Some research suggests HNP-1 may bind to the bacterial protein RecA, a key component of the DNA damage response pathway, thereby promoting a form of programmed cell death in bacteria. nih.gov

HNP-1's defensive capabilities extend to neutralizing potent bacterial weapons known as virulence factors. A prime example is its ability to directly bind to and inactivate Exotoxin A (ETA), a harmful toxin produced by Pseudomonas aeruginosa. mdpi.comnih.gov This neutralization is a distinct biological function, separate from its direct killing of bacteria. nih.gov Studies have shown that HNP-1 can also inactivate other bacterial toxins, including those from Bacillus anthracis (anthrax toxin) and Clostridium difficile. asm.orgresearchgate.net The mechanism appears to involve HNP-1 binding to the toxin, potentially unfolding thermodynamically unstable regions and rendering it unable to function. mdpi.comresearchgate.net This anti-toxin activity is crucial for protecting host tissues from damage during an infection. asm.org

The effectiveness of HNP-1 is not absolute and can be influenced by both the specific characteristics of the target bacterium and the surrounding environment.

Strain-Dependency: Bacterial strains can exhibit varying levels of susceptibility to HNP-1. nih.govpnas.org Resistance can arise from modifications to the bacterial cell surface that reduce the net negative charge, thereby weakening the initial electrostatic attraction. For example, the incorporation of D-alanine into the teichoic acids of Staphylococcus aureus can confer resistance. mdpi.com Similarly, alterations in the structure of LPS in Gram-negative bacteria can impact HNP-1 binding and efficacy. mdpi.com

Environmental Factors: The local chemical environment can significantly modulate HNP-1's antimicrobial power. The presence of high concentrations of salts and divalent cations like Ca²⁺ and Mg²⁺ can inhibit its activity by interfering with its binding to the bacterial membrane. nih.govresearchgate.net The pH of the environment can also affect the charge of both the peptide and the bacterial surface, influencing their interaction. mdpi.com Furthermore, the presence of serum can sometimes attenuate the peptide's activity. nih.gov Interestingly, some studies have noted that HNP-1's activity can be enhanced under certain conditions, for example, when combined with other antimicrobial agents. nih.gov

Data Tables

Table 1: Summary of HNP-1 Antimicrobial Mechanisms

| Mechanism Category | Specific Mechanism | Target Molecule/Process | Primary Target Organism(s) |

| Membrane Interaction | Electrostatic binding | Lipopolysaccharide (LPS), Teichoic Acid | Gram-negative & Gram-positive bacteria |

| Membrane Disruption | Dimer pore formation | Cytoplasmic membrane integrity | Broad-spectrum |

| Non-Membranolytic | Inhibition of cell wall synthesis | Lipid II | Primarily Gram-positive, also Gram-negative |

| Non-Membranolytic | Intracellular targeting | DNA, RNA, RecA protein | Broad-spectrum |

| Virulence Factor Inactivation | Toxin neutralization | Exotoxin A (P. aeruginosa), Anthrax Lethal Toxin | Pseudomonas aeruginosa, Bacillus anthracis |

Table 2: Factors Influencing HNP-1 Activity

| Factor | Effect on HNP-1 Activity | Underlying Mechanism |

| Bacterial Strain | Variable Efficacy | Modifications to cell surface molecules (e.g., LPS, teichoic acids) altering surface charge. mdpi.com |

| Salt/Ion Concentration | Generally Inhibitory | High salt concentrations and divalent cations (e.g., Ca²⁺, Mg²⁺) can shield charges and interfere with electrostatic binding to the membrane. nih.gov |

| pH | Modulatory | Can alter the ionization state (charge) of both the HNP-1 peptide and bacterial surface components. mdpi.com |

| Serum | Can be Inhibitory | Components within serum can bind to the peptide, reducing its effective concentration. nih.gov |

Mechanistic Basis of Antibacterial Activity

Bacterial Resistance Mechanisms to HNP-1

Bacteria have evolved a variety of sophisticated strategies to evade the bactericidal effects of HNP-1. These mechanisms primarily involve preventing the defensin from reaching its target or altering the target itself.

One of the most well-documented resistance strategies is the alteration of the bacterial cell envelope to reduce its net negative charge, thereby electrostatically repelling the cationic HNP-1. In Staphylococcus aureus, this is achieved by at least two significant modifications. The MprF (Multiple Peptide Resistance Factor) protein mediates the lysinylation of phosphatidylglycerol in the cell membrane, adding positively charged L-lysine residues that neutralize the anionic surface nih.govplos.orgresearchgate.netnih.gov. Similarly, the products of the dltABCD operon incorporate positively charged D-alanine residues into teichoic acids within the staphylococcal cell wall, further diminishing the negative charge and reducing HNP-1 sensitivity plos.orgresearchgate.net. A comparable mechanism is observed in the Gram-negative bacterium Bordetella pertussis, which uses a Dlt homologue to add D-alanine to its outer membrane, conferring increased resistance to HNP-1 free.fr.

Another effective evasion tactic is the secretion of proteins that bind and neutralize HNP-1. S. aureus produces an exoprotein called staphylokinase, which forms a complex with HNP-1, almost completely inhibiting its bactericidal activity plos.orgfree.frmdpi.comnih.govfrontiersin.org. This sequestration prevents the defensin from reaching the bacterial membrane. In a similar fashion, the M protein on the surface of Streptococcus pyogenes can interact with and neutralize α-defensins nih.gov.

Some bacteria employ proteolytic degradation, using enzymes to cleave and inactivate HNP-1 nih.govaai.org. Gram-negative bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa can also release capsular polysaccharides (CPS) that are thought to act as decoys, trapping HNP-1 and preventing its access to the cell surface nih.govaai.org.

The role of efflux pumps in HNP-1 resistance is also noted, though it appears to be species-dependent. The AcrAB efflux pump in K. pneumoniae contributes to resistance against HNP-1 nih.govnih.gov. However, studies on similar pumps in E. coli and P. aeruginosa have not demonstrated a significant role in conferring resistance to HNP-1, suggesting this is not a universal mechanism free.frnih.gov.

Finally, some research suggests that HNP-1 may exert its effects by interfering with intracellular processes, such as the DNA damage response by inhibiting the RecA protein researchgate.netoup.com. Consequently, bacterial mechanisms that protect or upregulate such intracellular targets could represent a more subtle form of resistance.

Table 1: Bacterial Resistance Mechanisms to Human Defensin NP-1

| Mechanism Category | Specific Mechanism | Exemplar Bacterium | References |

| Cell Envelope Modification | Lysinylation of phosphatidylglycerol via MprF protein | Staphylococcus aureus | nih.govplos.orgresearchgate.netnih.gov |

| D-alanylation of teichoic acids via dlt operon | Staphylococcus aureus | plos.orgresearchgate.net | |

| D-alanylation of outer membrane | Bordetella pertussis | free.fr | |

| Sequestration & Neutralization | Binding and inactivation by secreted staphylokinase | Staphylococcus aureus | free.frmdpi.comnih.govfrontiersin.org |

| Trapping by capsular polysaccharides (CPS) | Klebsiella pneumoniae | nih.govaai.org | |

| Efflux | Active removal by AcrAB efflux pump | Klebsiella pneumoniae | nih.govnih.gov |

| Proteolytic Degradation | Cleavage by bacterial proteases | General mechanism | nih.govaai.org |

Antifungal Actions and Pathways

The antifungal activity of HNP-1, particularly against the opportunistic pathogen Candida albicans, involves mechanisms that are distinct from its bactericidal actions. Rather than relying solely on membrane lysis, HNP-1 engages in a more nuanced interaction with the fungal cell, targeting metabolic pathways and specific membrane components. This activity is highly dependent on the metabolic state of the fungus, with reduced efficacy under anaerobic conditions or in the presence of mitochondrial inhibitors, indicating a requirement for an active fungal metabolism nih.govmdpi.comnih.gov.

Interaction with Fungal Cell Walls and Membranes

HNP-1's interaction with the fungal surface is a critical first step in its mechanism of action. Unlike its activity against some bacteria, its candidacidal effect at physiological concentrations is not primarily due to gross membrane disruption or permeabilization nih.govfrontiersin.org. Instead, HNP-1 demonstrates a marked lipid selectivity. Studies using model membranes show that HNP-1 has a significantly higher affinity for ergosterol-containing bilayers, which are characteristic of fungal membranes, compared to cholesterol-rich mammalian membranes researchgate.net. This selectivity helps to explain its targeted action against fungi.

While HNP-1 does not appear to require specific protein receptors for its fungicidal activity, it has been shown to compete for binding sites on the C. albicans surface with other antimicrobial peptides like histatin 5 nih.govfree.frnih.gov. These binding sites include the heat shock proteins Ssa1p and Ssa2p, though their presence is not essential for HNP-1 to kill the fungus nih.govnih.gov. This suggests that HNP-1 may interact with multiple components of the fungal cell wall and membrane. The interaction is sufficient to trigger downstream effects without causing widespread membrane damage.

Induction of Metabolic Disruption (e.g., ATP Efflux)

A hallmark of HNP-1's antifungal mechanism against C. albicans is the induction of a non-lytic, energy-dependent efflux of intracellular ATP. researchgate.netmdpi.comoup.com This release of ATP is dose-dependent, correlates directly with cell death, and occurs from metabolically active, respiring cells, confirming that it is not a secondary effect of cell lysis researchgate.netmdpi.comfrontiersin.org. The process is inhibited by metabolic poisons and anaerobic conditions, underscoring its dependence on the fungus's own metabolic machinery mdpi.commdpi.com.

This ATP leakage leads to a depletion of intracellular energy stores, which is a key component of its fungicidal effect. The fungicidal mechanism is dependent on the energy status of the cell, potentially involving the active transport of HNP-1 across the fungal membrane plos.org. Furthermore, research has indicated that low, non-permeabilizing concentrations of HNP-1 can inhibit the plasma membrane H+-ATPase of C. albicans. nih.gov This inhibition would disrupt ion homeostasis and lead to cytosolic acidification, representing another critical aspect of its metabolic disruption strategy.

Table 2: Antifungal Mechanisms of this compound against Candida albicans

| Mechanism | Key Finding | References |

| Membrane Interaction | Exhibits high selectivity for ergosterol-rich fungal membranes over cholesterol-rich mammalian membranes. | researchgate.net |

| Competes for cell surface binding sites but does not require specific protein receptors for activity. | nih.govfree.frnih.gov | |

| Metabolic Disruption | Induces a non-lytic, dose-dependent efflux of ATP from metabolically active cells. | researchgate.netmdpi.comfrontiersin.orgoup.com |

| Antifungal activity is energy-dependent and inhibited by anaerobic conditions or metabolic inhibitors. | nih.govmdpi.comnih.gov | |

| Inhibits the plasma membrane H+-ATPase, likely causing cytosolic acidification. | nih.gov |

Antiviral Modalities and Host-Virus Interactions

HNP-1 possesses potent antiviral activity against a broad range of viruses, particularly enveloped viruses such as Herpes Simplex Virus (HSV), Influenza A virus, Human Immunodeficiency Virus (HIV), and SARS-CoV-2. nih.govmdpi.comoup.com The mechanisms are complex and varied, involving direct action on the virion as well as modulation of host cell processes to block viral replication.

Direct Virion Inactivation (Enveloped Viruses)

One of the primary antiviral strategies of HNP-1 is the direct inactivation of viral particles. This was first described as an interaction that compromises the integrity of the viral envelope, rendering the virus non-infectious nih.govnih.gov. This activity is dependent on the temperature and the correct disulfide bonding of the defensin molecule nih.gov.

HNP-1 exhibits lectin-like properties, enabling it to bind directly to the carbohydrate moieties of viral glycoproteins on the virion surface mdpi.com. This has been demonstrated for the gp120 envelope protein of HIV and the Spike protein of SARS-CoV-2 mdpi.comnih.govnih.gov. This binding can physically obstruct the viral proteins from engaging with their host cell receptors.

Furthermore, HNP-1 can induce the aggregation or cross-linking of viral particles mdpi.comaai.orgnih.gov. This aggregation can neutralize the virus and may also facilitate its uptake and clearance by phagocytic cells like neutrophils aai.org.

Interference with Viral Entry and Fusion Events

Beyond direct inactivation, HNP-1 is a powerful inhibitor of the crucial early steps of viral infection: entry and fusion. For HIV-1, HNP-1 demonstrates a remarkable ability to inhibit multiple stages of the entry process. It can block the binding of the viral envelope protein (Env) to the host cell's CD4 receptor and co-receptors, and it also interferes with the subsequent conformational changes in the gp41 fusion protein that are essential for the merging of viral and cellular membranes plos.orgmdpi.comnih.govfrontiersin.org.

In the case of SARS-CoV-2, HNP-1 has been shown to significantly inhibit the fusion step mediated by the viral Spike protein nih.govmdpi.com. While it has a minimal effect on the initial attachment of the virus or the binding of the Spike's receptor-binding domain (RBD) to the ACE2 receptor, its ability to block fusion is a key component of its antiviral action mdpi.comresearchgate.net. Similarly, against HSV, HNP-1 is thought to block infection by binding to the viral glycoproteins that are necessary for engaging with host cell receptors frontiersin.orgnih.gov. This multifaceted interference with the entry and fusion machinery of diverse viruses highlights HNP-1 as a versatile component of the innate antiviral defense.

Inhibition of Intracellular Viral Replication Steps

This compound can inhibit viral replication at various intracellular stages, demonstrating a multifaceted approach to antiviral defense. nih.gov Its mechanisms are not limited to direct viral inactivation but also involve modulation of host cell pathways that are essential for viral propagation. oup.com

One key mechanism involves the inhibition of protein kinase C (PKC) activation. oup.com Several viruses utilize the PKC signaling pathway for critical processes such as fusion, transcription, and assembly. By inhibiting PKC activation in infected cells, HNP-1 effectively curtails the replication of viruses like influenza A virus. oup.com This inhibitory effect is not due to cytotoxicity or a direct action on the virion itself, but rather a modulation of cellular pathways. oup.com

Furthermore, HNP-1 can interfere with viral uncoating and the nuclear import of viral components. For enveloped viruses, it can disrupt the viral envelope, and for non-enveloped viruses like human adenovirus (HAdV), it can stabilize the viral capsid. nih.gov This stabilization prevents the necessary conformational changes required for the release of the viral genome into the host cell cytoplasm, thereby halting the infection process. uniprot.orggenecards.orggenecards.org Specifically with HAdV, HNP-1 inhibits viral disassembly at the vertex region, which restricts the release of the internal capsid protein pVI, a crucial step for penetrating the endosomal membrane. uniprot.orggenecards.orggenecards.org Similarly, for herpes simplex virus (HSV), HNP-1 prevents the translocation of the viral tegument protein VP16 to the cell nucleus, a critical event for the initiation of viral gene expression. researchgate.netasm.orgnih.govnih.gov

The ability of HNP-1 to block viral replication after entry has been demonstrated in time-of-addition experiments. An antiviral effect is still observed even when the peptide is added after the virus has entered the cell. asm.org

Redirection of Viral Particles to Host Receptors (e.g., TLR4)

A fascinating aspect of HNP-1's antiviral mechanism is its ability to redirect viral particles to alternative host cell receptors, thereby triggering a different and often more robust immune response. A prime example of this is the interaction between HNP-1, human adenovirus (HAdV), and Toll-like receptor 4 (TLR4). uniprot.orggenecards.orggenecards.orgresearchgate.net

HNP-1 binds to the capsids of HAdV, forming a complex. researchgate.net This complex is then redirected to TLR4 on the surface of phagocytic cells. uniprot.orggenecards.orggenecards.orgresearchgate.net This engagement of TLR4 leads to the internalization of the virus-defensin complex and initiates a signaling cascade that results in an NLRP3-mediated inflammasome response and the subsequent release of the pro-inflammatory cytokine interleukin-1β (IL-1β). uniprot.orggenecards.orggenecards.orgresearchgate.net This redirection effectively transforms a stealthy viral entry into a pro-inflammatory event, alerting the immune system to the presence of the pathogen. While inhibitor studies suggest the importance of TLR4 signaling in this process, direct binding of the HNP-1/HAdV complex to TLR4 has not been definitively shown. plos.org

Specific Antiviral Activities against Select Viruses (e.g., HIV-1, HSV)

This compound exhibits potent and specific antiviral activity against a range of clinically significant viruses, most notably Human Immunodeficiency Virus-1 (HIV-1) and Herpes Simplex Virus (HSV). oup.combiomolther.org

HIV-1: The anti-HIV-1 activity of α-defensins was first described in 1993 and has since been well-documented. oup.com HNP-1 can directly inactivate HIV-1 virions, particularly in serum-free conditions which may be relevant at mucosal surfaces. nih.govfree.fr It interferes with multiple steps of the HIV-1 life cycle. nih.gov A primary mechanism is the disruption of the interaction between the viral envelope glycoprotein (B1211001) gp120 and its primary cellular receptor, CD4. plos.org HNP-1 has been shown to inhibit various stages of viral entry, including the binding of the envelope to CD4 and co-receptors, the conformational changes of the envelope protein required for fusion, and the productive uptake of the virus. plos.org It can also interact with the HIV-1 surface protein gp120. uniprot.orggenecards.orggenecards.org

HSV: HNP-1 demonstrates significant activity against both HSV-1 and HSV-2. nih.gov It can directly inactivate the virus, reducing infectivity by over 98% when incubated with the virus before cell exposure. researchgate.netnih.govnih.gov The mechanism involves preventing viral entry and subsequent cell-to-cell spread. researchgate.netasm.orgnih.govnih.govmdpi.com HNP-1 does not compete with viral glycoproteins for binding to cellular heparan sulfate (B86663) receptors but instead blocks the fusion of the viral envelope with the cell membrane. asm.orgnih.govnih.gov This is supported by the observation that it prevents the transport of the viral protein VP16 into the nucleus. asm.orgnih.govnih.gov HNP-1 also interacts with the HSV-1 envelope glycoprotein B, which inhibits viral infection. uniprot.orggenecards.org

Immunomodulatory Capacities and Cellular Interactions

Beyond its direct antimicrobial and antiviral properties, this compound is a potent immunomodulator, playing a crucial role in orchestrating the immune response by recruiting and activating various immune cells. mdpi.com

Chemotactic Effects on Immune Cell Recruitment

HNP-1 acts as a chemoattractant, guiding immune cells to sites of infection and inflammation. academie-sciences.frnih.gov This chemotactic activity is a key link between the innate and adaptive immune systems. mdpi.com

HNP-1 exhibits significant chemotactic activity for human monocytes. mdpi.comacademie-sciences.frmdpi.comaai.org In vitro studies have shown that HNP-1 is a more potent chemoattractant for monocytes compared to HNP-2 and HNP-3. mdpi.commdpi.com This effect is mediated, at least in part, through its interaction with chemokine receptors. HNP-1 can form heteromers with the platelet-derived C-C motif chemokine receptor 5 (CCR5), which stimulates monocyte adhesion. mdpi.com Disrupting this interaction attenuates the recruitment of monocytes and macrophages. mdpi.com The chemotactic effect of HNP-1 on macrophages has also been documented. mdpi.com

HNP-1 plays a role in recruiting cells of the adaptive immune system. It is chemotactic for immature dendritic cells, which are crucial antigen-presenting cells that initiate T-cell responses. mdpi.comacademie-sciences.frnih.gov The ability of HNP-1 to attract immature dendritic cells has been demonstrated at concentrations as low as 1.0-10.0 ng/ml. thermofisher.com

Furthermore, HNP-1 selectively induces the migration of specific T-lymphocyte subsets. It is chemotactic for naive CD4+/CD45RA+ T cells and CD8+ T cells, but not for CD4+/CD45RO+ memory T cells. mdpi.com This selective recruitment suggests a role in shaping the primary adaptive immune response to pathogens.

Table 1: Antiviral and Immunomodulatory Activities of this compound

| Biological Function | Target/Mechanism | Affected Viruses/Cells | Key Findings | References |

|---|---|---|---|---|

| Inhibition of Intracellular Viral Replication | Inhibition of Protein Kinase C (PKC) activation | Influenza A Virus | HNP-1 inhibits viral replication by modulating host cell pathways essential for the virus. | oup.com |

| Inhibition of viral uncoating and nuclear import | Human Adenovirus (HAdV), Herpes Simplex Virus (HSV) | HNP-1 stabilizes the HAdV capsid and prevents the nuclear translocation of HSV's VP16 protein. | nih.govuniprot.orggenecards.orggenecards.orgresearchgate.netasm.orgnih.govnih.gov | |

| Redirection of Viral Particles | Binding to HAdV capsid and redirection to TLR4 | Human Adenovirus (HAdV), Phagocytes | Triggers an NLRP3-mediated inflammasome response and IL-1β release. | uniprot.orggenecards.orggenecards.orgresearchgate.net |

| Specific Antiviral Activity | Disruption of gp120-CD4 interaction | Human Immunodeficiency Virus-1 (HIV-1) | HNP-1 directly inactivates virions and blocks multiple steps of viral entry. | oup.comnih.govuniprot.orggenecards.orggenecards.orgfree.frplos.org |

| Prevention of viral entry and cell-to-cell spread | Herpes Simplex Virus (HSV-1, HSV-2) | HNP-1 blocks viral fusion with the cell membrane, independent of heparan sulfate receptors. | nih.govuniprot.orggenecards.orgresearchgate.netasm.orgnih.govnih.govmdpi.com | |

| Monocyte and Macrophage Chemotaxis | Interaction with CCR5 | Monocytes, Macrophages | HNP-1 is a potent chemoattractant, guiding these cells to sites of inflammation. | mdpi.comacademie-sciences.frmdpi.comaai.org |

| Dendritic Cell and T-Lymphocyte Recruitment | Chemoattraction | Immature Dendritic Cells, Naive T-lymphocytes (CD4+/CD45RA+, CD8+) | HNP-1 selectively recruits key cells of the adaptive immune system. | mdpi.comacademie-sciences.frnih.govthermofisher.com |

Role in Granulocyte Positioning Systems

Human Neutrophil Peptide 1 (HNP-1) plays a significant role in orchestrating the movement and positioning of immune cells, a critical process for an effective immune response. While neutrophils are the primary source of HNP-1, the peptide itself can influence the migration of other granulocytes and immune cells. mdpi.comscienceopen.com

Research indicates that HNP-1 acts as a chemotactic factor, attracting various immune cells to sites of inflammation or infection. mdpi.complos.org It has demonstrated significant chemotactic activity for monocytes, naive T-cells, and immature dendritic cells. mdpi.comspandidos-publications.comashpublications.org Specifically, HNP-1 has been shown to be a more potent chemoattractant for monocytes compared to its counterparts, HNP-2 and HNP-3. mdpi.com This directed migration is crucial for concentrating the necessary immune cells to combat pathogens and manage inflammation.

Interestingly, HNP-1 can also exhibit anti-inflammatory activity by regulating neutrophil migration. Under certain conditions, HNP-1 secreted by human polymorphonuclear neutrophils (PMNs) can inhibit the migration of other PMNs in response to stimuli. mdpi.comscienceopen.com This suggests a feedback mechanism to prevent excessive neutrophil accumulation and subsequent tissue damage. scienceopen.com

Modulation of Cytokine and Chemokine Production

HNP-1 is a potent modulator of the immune response through its ability to influence the production of cytokines and chemokines, the signaling molecules that orchestrate inflammation and cellular communication. Its effects are complex and can be either pro-inflammatory or anti-inflammatory, often depending on the concentration of the peptide and the specific cellular context. spandidos-publications.comnih.gov

HNP-1 can stimulate the production of several key pro-inflammatory cytokines. In human monocytes activated with stimuli like S. aureus, low concentrations of HNP-1 have been shown to upregulate the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.govnih.govresearchgate.net Similarly, HNP-1 is a known inducer of Interleukin-8 (IL-8), a potent chemokine for neutrophils, in various cell types including epithelial cells. ashpublications.orgnih.gov The induction of IL-8 in lung epithelial cells by HNP-1 has been linked to the P2Y6 purinergic receptor signaling pathway. scienceopen.comashpublications.orgnih.gov This ability to induce pro-inflammatory mediators highlights HNP-1's role in initiating and amplifying the early inflammatory response to infection. researchgate.net

However, this pro-inflammatory effect is often dose-dependent. For instance, while very low concentrations of HNP-1 can peak TNF-α production, higher concentrations can lead to a decline in its output. spandidos-publications.comnih.gov

Paradoxically, HNP-1 also possesses significant anti-inflammatory properties, regulating the production of cytokines that can dampen or resolve inflammation. In certain contexts, HNP-1 can inhibit the production of pro-inflammatory cytokines. mdpi.com For example, high concentrations of HNP-1 have been observed to decrease the expression of IL-1β and TNF-α in activated lamina propria mononuclear cells. spandidos-publications.comnih.gov

HNP-1's influence extends to cytokines with more varied roles, such as Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Interleukin-10 (IL-10). Studies have shown that HNP-1 can induce the secretion of IFN-γ, IL-6, and the anti-inflammatory cytokine IL-10 from T-cells, contributing to the adaptive immune response. mdpi.comjle.comresearchgate.net In other experimental models, HNP-1 has been found to suppress the production of IFN-γ and IL-6 by peripheral blood mononuclear cells. mdpi.comscienceopen.com Furthermore, an intermediate concentration of HNP-1 significantly increased the mRNA levels of both IL-6 and IL-10, while a high concentration decreased IL-10 levels. spandidos-publications.comnih.gov This complex and concentration-dependent regulation underscores HNP-1's role in fine-tuning the inflammatory environment. spandidos-publications.comnih.gov

| HNP-1 Concentration | Effect on IL-1β | Effect on TNF-α | Effect on IL-6 | Effect on IL-10 | Reference |

|---|---|---|---|---|---|

| Low (e.g., 0.1 µg/ml) | No significant effect | No significant effect | No significant effect | No significant effect | spandidos-publications.comnih.gov |

| Intermediate (e.g., 10 µg/ml) | No significant effect | No significant effect | Significantly Increased | Significantly Increased | spandidos-publications.comnih.gov |

| High (e.g., 100 µg/ml) | Significantly Decreased | Significantly Decreased | No significant effect | Significantly Decreased | spandidos-publications.comnih.gov |

Pro-inflammatory Cytokine Induction (e.g., TNF-α, IL-1β, IL-8)

Direct and Indirect Interactions with Immunocompetent Cells

HNP-1 directly engages with various immune cells, triggering specific cellular responses that are crucial for host defense and inflammation.

HNP-1 is a potent secretagogue for mast cells, which are key players in allergic reactions and innate immunity. aai.org Research has shown that defensins from several species, including human HNP-1, can induce histamine (B1213489) release and degranulation from rat peritoneal mast cells. aai.org This activation is rapid, achieving maximum histamine release in under 10 seconds. aai.org The mechanism appears to be similar to that of other polycationic peptides, involving the activation of G proteins, as the effect can be inhibited by pertussis toxin. aai.org This provides a direct communication pathway between neutrophils and mast cells, potentially amplifying inflammatory responses at sites of infection. aai.org

HNP-1 has profound and complex effects on macrophages. It can enhance the phagocytic activity of macrophages, an essential step for clearing pathogens. scienceopen.com However, one of its most remarkable functions is its ability to act as a "molecular brake" on macrophage-driven inflammation. nih.govnih.gov

Impact on Natural Killer (NK) Cell Activity

This compound (HNP-1) demonstrates a complex and often contradictory influence on the activity of Natural Killer (NK) cells, pivotal lymphocytes of the innate immune system. Research indicates that HNP-1 can significantly inhibit both spontaneous and cytokine-inducible NK cell activity. mdpi.comnih.gov This inhibitory effect extends to the production of key cytokines by peripheral blood mononuclear cells, including Interferon-gamma (IFN-γ) and Interleukin-6 (IL-6). mdpi.comnih.gov This suggests a potential mechanism for downregulating certain immune responses to prevent excessive inflammation or tissue damage.

Conversely, other studies present a contrasting role for HNP-1, where it appears to enhance NK cell functions. In co-culture experiments involving non-small cell lung cancer cells and peripheral blood mononuclear cells, stimulation with HNP-1 led to an upregulation of NK cell cytotoxicity. oaepublish.com This pro-stimulatory effect may be linked to HNP-1's ability to induce type I interferons in plasmacytoid dendritic cells. mdpi.com Type I interferons are well-documented for their role in augmenting the cytotoxic capabilities of NK cells as part of the anti-tumor and anti-viral response. mdpi.com The functional outcome of HNP-1 on NK cells is likely dependent on the specific immunological context, the concentration of the peptide, and the presence of other signaling molecules.

Involvement in Neutrophil Extracellular Trap (NET) Formation

This compound is an integral structural and functional component of Neutrophil Extracellular Traps (NETs). NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by activated neutrophils to trap and kill pathogens. scielo.org.coelsevier.es HNP-1, along with HNP-2 and HNP-3, is stored in the azurophilic granules of neutrophils and is released during the process of NETosis, a unique form of programmed cell death. nih.govwjgnet.com These defensins act as a scaffold within the NET structure, contributing to its integrity and antimicrobial capacity. nih.govnih.gov The presence of HNP-1 within NETs is not merely passive; it actively contributes to the host defense mechanism. mdpi.commdpi.com In certain pathological conditions, such as lupus nephritis, HNP-1-3 within NETs can become a biomarker associated with disease activity. scielo.org.co

Regulation of T-Cell Differentiation

This compound exerts a modulatory influence on adaptive immunity through its effects on T-cell differentiation. HNP-1 has been identified as a chemotactic agent for specific T-cell subsets, selectively attracting naive CD4+/CD45RA+ T cells and CD8+ T cells. mdpi.com This targeted recruitment to sites of inflammation or infection is a crucial first step in initiating an adaptive immune response.

The differentiation of naive CD4+ T helper (Th) cells into distinct functional subtypes, such as Th1 and Th2, is a critical determinant of the nature of an immune response. genome.jp Th1 cells are primarily involved in cell-mediated immunity against intracellular pathogens, characterized by the production of IFN-γ, while Th2 cells orchestrate humoral immunity against extracellular pathogens and are involved in allergic responses, producing cytokines like IL-4 and IL-13. genome.jpnih.gov While HNP-1 is known to be a chemoattractant for naive T cells, its direct role in skewing differentiation towards a specific Th lineage is complex and appears to be influenced by the broader cytokine environment. nih.govasm.org For instance, the antimicrobial peptide cathelicidin, also from neutrophils, has been shown to promote Th17 differentiation while suppressing Th1, without a direct impact on Th2 differentiation. biorxiv.org This suggests that individual neutrophil-derived peptides can have distinct effects on T-cell polarization. HNP-1's influence is likely integrated with other signals, such as those from antigen-presenting cells and the local cytokine milieu, to shape the final T-cell response.

Regulatory Roles in the Complement System

Inhibition of Classical and Lectin Pathways

A significant immunomodulatory function of this compound is its ability to inhibit the early activation stages of the complement system, specifically the classical and lectin pathways. mdpi.comnih.govnih.gov This inhibitory action is mediated through direct binding to key recognition molecules of these pathways. nih.govashpublications.org

HNP-1 interacts with C1q, the initial recognition component of the classical pathway. nih.govashpublications.orgashpublications.org The binding site for HNP-1 is likely located on the collagen-like stalks of the C1q molecule. ashpublications.orgashpublications.org This interaction prevents the activation of the C1 complex, thereby halting the downstream cascade of the classical pathway. ashpublications.orgdntb.gov.ua

Similarly, due to the structural and functional resemblance between C1q and Mannose-Binding Lectin (MBL), the recognition molecule of the lectin pathway, HNP-1 also binds to MBL. nih.gov This binding likely occurs via the collagenous domains of MBL and is calcium-independent. nih.gov By forming complexes with both C1q and MBL, HNP-1 effectively blocks the activation of both pathways. nih.govrealtalifesciences.com This inhibitory function may serve as a protective mechanism against excessive inflammation and complement-mediated tissue injury during inflammatory conditions. nih.gov

Table 1: HNP-1 Interaction with Complement Components

| Interacting Molecule | Pathway Affected | Mechanism of Action | Reference |

|---|---|---|---|

| C1q | Classical | Binds to collagen-like stalks, inhibiting C1q hemolytic activity. | ashpublications.orgashpublications.org |

| Mannose-Binding Lectin (MBL) | Lectin | Binds to MBL, likely via collagenous domains, preventing pathway activation. | nih.gov |

Adjuvant Effects on Antigen-Specific Immune Responses

Attenuation of Pro-inflammatory Cytokine Responses in Antigen-Presenting Cells

This compound exhibits potent adjuvant properties, capable of modulating the responses of antigen-presenting cells (APCs) such as monocytes, macrophages, and dendritic cells. A key aspect of this function is the attenuation of pro-inflammatory cytokine production. Research has shown that HNP-1 can inhibit the production and release of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), from monocytes and macrophages that have been activated by lipopolysaccharide (LPS). mdpi.comnih.govnih.gov Furthermore, HNP-1 has been observed to attenuate the cytokine responses of human myeloid dendritic cells. nih.gov

This anti-inflammatory effect is concentration-dependent. While higher concentrations of HNP-1 tend to be inhibitory, lower concentrations have been reported to have a pro-inflammatory effect, upregulating the expression of TNF-α and IL-1β in activated monocytes. mdpi.comnih.gov This biphasic activity suggests a nuanced regulatory role, where HNP-1 can either dampen or amplify inflammation depending on the local concentration and context. The ability of HNP-1 to suppress excessive pro-inflammatory cytokine release by APCs is crucial for preventing immunopathology and is a key component of its adjuvant-like capacity to shape a productive adaptive immune response. nih.gov

Table 2: Effect of HNP-1 on Cytokine Production by Antigen-Presenting Cells

| Cell Type | Stimulus | HNP-1 Effect | Cytokine(s) Affected | Reference |

|---|---|---|---|---|

| Monocytes/Macrophages | LPS | Inhibition | TNF-α, IL-1β | mdpi.comnih.govnih.gov |

| Monocytes | S. aureus/PMA | Upregulation (low HNP-1 conc.) | TNF-α, IL-1β | nih.gov |

| Human Myeloid Dendritic Cells | rHagB | Attenuation | IL-6, IL-10, GM-CSF, TNF-α | nih.gov |

| Colonic Lamina Propria Mononuclear Cells | Heat-killed E. coli | No significant effect (low conc.) | IL-1β, TNF-α, IL-6, IL-10 | spandidos-publications.com |

Table 3: Compound Names Mentioned | Compound Name | | | :--- | | this compound (HNP-1) | | Interferon-gamma (IFN-γ) | | Interleukin-6 (IL-6) | | Interleukin-1 beta (IL-1β) | | Interleukin-4 (IL-4) | | Interleukin-10 (IL-10) | | Interleukin-13 (IL-13) | | C1q | | Mannose-Binding Lectin (MBL) | | Tumor Necrosis Factor-alpha (TNF-α) | | Lipopolysaccharide (LPS) | | Granulocyte-macrophage colony-stimulating factor (GM-CSF) |

Enhancement of Systemic Antibody Production

Human Neutrophil Peptide-1 (HNP-1) functions as a potent adjuvant, significantly enhancing systemic humoral immunity. Studies have demonstrated that HNP-1 can augment the production of antigen-specific antibodies when co-administered with various antigens. For instance, in murine models, the intranasal delivery of Human Neutrophil Peptides (HNPs) with ovalbumin (OVA) was shown to enhance serum IgG antibody responses specific to OVA. nih.gov Interestingly, this adjuvant effect did not extend to the induction of OVA-specific IgA in mucosal secretions or serum, indicating a preferential enhancement of the systemic, rather than mucosal, antibody response. nih.govmdpi.com This enhancement is linked to the stimulation of CD4+ T cells, which, upon activation, increase their production of key cytokines such as interferon-gamma (IFN-γ), interleukin-5 (IL-5), IL-6, and IL-10, thereby providing the necessary help for B-cell antibody production. nih.gov

Further research has solidified the role of defensins as adjuvants. Intraperitoneal co-injection of defensins with Keyhole Limpet Hemocyanin (KLH) in mice resulted in a significant upregulation of KLH-specific IgG2a and IgG2b antibodies. oup.com Both naturally purified and synthetic HNP-1 were effective in augmenting the anti-KLH IgG response. oup.com The adjuvant properties of HNP-1 have also been observed in disease models. In preclinical cancer studies, mice treated with a plasmid engineered to express HNP-1 within the tumor microenvironment showed an increase in specific antibodies as part of a broader anti-tumor immune response. aacrjournals.orgnih.gov These findings collectively underscore the capacity of HNP-1 to act as an immunological adjuvant that promotes robust, antigen-specific systemic antibody production, a key feature in bridging innate and adaptive immune responses. mdpi.comnih.gov

| Study Model | Antigen | HNP-1 Administration | Key Findings | Reference |

|---|---|---|---|---|

| Murine Model | Ovalbumin (OVA) | Intranasal co-delivery | Enhanced OVA-specific serum IgG and IgM, but not IgA. | nih.govmdpi.com |

| Murine Model | Keyhole Limpet Hemocyanin (KLH) | Intraperitoneal co-injection | Significantly upregulated KLH-specific IgG2a and IgG2b. | oup.com |

| CT26 Colon Cancer & 4T1 Breast Cancer Mouse Models | Tumor Antigens | Intratumoral expression via plasmid | Increased specific humoral immune responses (antibodies) against tumors. | aacrjournals.orgnih.gov |

| Murine Model | Lymphoma Ig Idiotype (Tumor Antigen) | Intraperitoneal co-injection | Enhanced antibody response to the tumor antigen. | mdpi.com |

Contribution to Integrated Host Defense Systems

HNP-1 plays a critical role in orchestrating a cohesive host defense by acting as a communication molecule between different arms of the immune system. Its functions extend beyond direct antimicrobial activity to include the modulation of innate immune receptors and serving as a crucial link between innate and adaptive immunity, particularly at mucosal barriers.

Interplay with Innate Immune Receptors (e.g., TLRs)

The interaction of HNP-1 with innate immune receptors is complex and involves both direct and indirect mechanisms. While some defensins, like human β-defensin 2 (hBD-2), are known to signal directly through Toll-like Receptor 4 (TLR4), the interaction of HNP-1 with TLRs appears to be more modulatory. mdpi.combiomolther.org Some evidence suggests that HDPs can intervene in TLR signaling pathways, at times downregulating the TLR-to-NF-κB signaling axis to curb excessive inflammation. jmb.or.kr However, research also indicates that enhanced phagocytosis induced by HNP-1 can be independent of TLR signaling. jci.org

Instead of acting as a direct TLR ligand, HNP-1 often synergizes with other receptor systems to amplify innate immune responses. For example, HNP-1 stimulation can upregulate signaling through the Triggering Receptor Expressed on Myeloid cells (TREM1), a receptor that amplifies inflammatory responses, particularly in conjunction with TLR signals. oaepublish.com Furthermore, HNP-1 utilizes purinergic receptors to exert its effects; it induces the production of the chemokine IL-8 in epithelial cells via the P2Y6 receptor and can activate the NLRP3 inflammasome through the P2X7 receptor in macrophages. nih.gov This intricate interplay with various receptor systems allows HNP-1 to fine-tune the innate immune response to a specific threat.

Bridging Innate and Adaptive Immunity

HNP-1 is a key molecule in translating initial innate defense into a durable adaptive immune response. nih.govplos.org This function is primarily mediated through its effects on dendritic cells (DCs), the most potent antigen-presenting cells. HNP-1 acts as a chemoattractant for immature dendritic cells (imDCs), as well as for naive T cells and monocytes, drawing these critical cells to sites of infection or inflammation. mdpi.com This chemotactic activity is believed to be mediated through a Gαi protein-coupled receptor. mdpi.com

Once recruited, HNP-1 promotes the maturation of these DCs. aacrjournals.orgnih.govplos.org Mature DCs are more efficient at processing and presenting antigens to T cells. oaepublish.com Studies using in vitro co-culture models have shown that HNP-1 treatment leads to enhanced DC maturation, phagocytosis, and antigen presentation. oaepublish.com This process is supported by the HNP-1-induced secretion of cytokines like IL-1, IL-6, and TNF-α, which further drive DC activation. oaepublish.com The activated DCs then present antigens to naive CD4+ T cells, leading to their proliferation and differentiation into helper T cells that secrete cytokines like IFN-γ, IL-5, and IL-6. mdpi.com This cascade of events provides the necessary signals for the activation of cytotoxic T lymphocytes (CTLs) and for the T-cell-dependent production of specific antibodies by B cells, thus effectively bridging the innate and adaptive immune systems. aacrjournals.orgmdpi.com

Role in Mucosal and Barrier Immunity

As a product of neutrophils, HNP-1 is a crucial component of the immune arsenal (B13267) at mucosal surfaces, which are primary sites of pathogen entry. thermofisher.com Defensins are considered a first line of defense, where they can be found in mucosal epithelia of the respiratory, intestinal, and urogenital tracts. thermofisher.comnih.govplos.org At these sites, HNP-1 can exert direct antimicrobial effects on invading pathogens. free.fr

However, the role of HNP-1 at these barriers is multifaceted and concentration-dependent. spandidos-publications.com While contributing to defense, high concentrations of HNP-1, such as those that may occur during intense inflammation or in the context of sexually transmitted infections (STIs), can have a disruptive effect on epithelial integrity. nih.gov Studies have shown that HNP-1 can increase epithelial permeability by disrupting tight junctions between epithelial cells. nih.gov This paradoxical effect was demonstrated in a model of HIV transmission, where HNP-1-mediated disruption of the epithelial barrier facilitated viral traversal. nih.gov This suggests that while HNP-1 is integral to mucosal defense, its accumulation during inflammatory states could potentially compromise barrier function, highlighting the delicate balance of its activity in maintaining mucosal homeostasis.

Broader Biological Activities in Disease Contexts

Beyond its role in fighting infections, HNP-1 exhibits significant biological activities in the context of non-infectious diseases, most notably cancer. Preclinical research has unveiled potent anti-oncogenic functions, positioning HNP-1 as a molecule of interest in cancer biology and therapy.

Anti-Oncogenic Activities in Preclinical Models

HNP-1 demonstrates a range of anti-tumor activities through both direct and indirect mechanisms in various preclinical models. mdpi.com Direct cytotoxicity against cancer cells is a prominent feature. HNP-1 can induce apoptosis in both solid and hematological tumor cells, including prostate adenocarcinoma, leukemia, and lung cancer cells. researchgate.netsemanticscholar.org This process involves multiple cellular pathways; HNP-1 can permeabilize the cancer cell membrane, cause mitochondrial injury, induce stress in the endoplasmic reticulum, and inflict DNA damage. researchgate.netsemanticscholar.orgcore.ac.uk

In addition to direct killing, HNP-1 modulates the tumor microenvironment to inhibit cancer growth. It has been shown to possess anti-angiogenic properties, decreasing microvessel density within tumors. aacrjournals.orgmdpi.com Perhaps more importantly, HNP-1 leverages the host immune system to fight cancer. Intratumoral expression of HNP-1 in mouse models of colon and breast cancer resulted in significant tumor growth inhibition. aacrjournals.orgnih.gov This effect was associated with the recruitment and activation of immature dendritic cells, leading to an increase in tumor-infiltrating cytotoxic T lymphocytes (CTLs) and the generation of a specific anti-tumor humoral response. aacrjournals.orgnih.govmdpi.com

Furthermore, HNP-1 has been shown to sensitize cancer cells to conventional chemotherapy. In preclinical models of breast and lung cancer, the expression of HNP-1 within the tumor enhanced the therapeutic efficacy of drugs like doxorubicin (B1662922) and cisplatin. spandidos-publications.com The proposed mechanism involves HNP-1 increasing the permeability of the cancer cell membrane, which leads to enhanced intracellular accumulation of the chemotherapeutic agents and impairment of the mitochondrial transmembrane potential. spandidos-publications.com

| Cancer Model | Study Type | Key Anti-Oncogenic Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| CT26 Colon Cancer, 4T1 Breast Cancer | In Vivo (Mouse) | Inhibited tumor growth, increased survival. | Recruitment/activation of dendritic cells, increased CTL infiltration, decreased angiogenesis, induction of apoptosis. | aacrjournals.orgnih.govmdpi.com |

| A549 Lung Cancer | In Vitro & In Vivo (Mouse) | Inhibited cell growth; tumor cell apoptosis and increased lymphocyte infiltration in vivo. | Induction of apoptosis (caspase activation), ER stress. | mdpi.comsemanticscholar.org |

| Prostate Adenocarcinoma (PC-3), Leukemia (MOLT-4) | In Vitro | Induced apoptosis and cell death. | Preferential binding to tumor cells, membrane permeabilization, changes in cell stiffness. | researchgate.netcore.ac.uk |

| 4T1 Breast Cancer, A549 Lung Cancer | In Vivo (Mouse) | Potentiated the effect of chemotherapy (Doxorubicin, Cisplatin). | Enhanced intracellular drug accumulation, impaired mitochondrial transmembrane potential. | mdpi.comspandidos-publications.com |

| Lewis Lung Carcinoma | In Vivo (Mouse) | Exhibited anti-cancer activity. | Not specified. | mdpi.com |

| Various (e.g., Oral Squamous Cell Carcinoma) | In Vitro | Oncolytic effect at high concentrations. | Cytotoxicity, induction of apoptosis. | semanticscholar.org |

Role in Inflammatory Processes Beyond Antimicrobial Defense

Human Neutrophil Peptide-1 (HNP-1), a key component of the innate immune system, demonstrates a complex and dualistic role in the regulation of inflammatory processes that extends beyond its direct antimicrobial functions. mdpi.comnih.gov Its involvement is not simply pro-inflammatory or anti-inflammatory but is highly dependent on the context, concentration, and target cell type. mdpi.com This multifaceted nature allows HNP-1 to act as a crucial modulator, shaping the immune response to infection and injury. nih.gov

HNP-1 can act as a chemoattractant, recruiting various immune cells to sites of inflammation. It is a chemotactic agent for monocytes, macrophages, immature dendritic cells, mast cells, and specific subsets of T cells, including CD4+/CD45RA+ naive T cells and CD8+ T cells. mdpi.commdpi.com This recruitment is a fundamental step in initiating an inflammatory response. Furthermore, HNP-1 can enhance phagocytosis, the process by which immune cells engulf pathogens and cellular debris. asm.orgaai.org Studies have shown that HNP-1 aggregates bacteria, such as Staphylococcus aureus and E. coli, which promotes their uptake by neutrophils. nih.govaai.org

The influence of HNP-1 on cytokine production is a primary mechanism through which it modulates inflammation, exhibiting both pro- and anti-inflammatory effects. mdpi.com At low concentrations, HNP-1 has been observed to upregulate the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in monocytes activated by stimuli such as S. aureus. mdpi.com Conversely, it can also suppress the production of these same cytokines. nih.govpnas.org For instance, HNP-1 inhibits TNF-α production by human monocyte-derived macrophages (HMDMs) and reduces the release of IL-1β from LPS-activated monocytes. mdpi.com This inhibitory action is dependent on the peptide's stable, folded tertiary structure. pnas.org

A significant anti-inflammatory mechanism of HNP-1 involves the inhibition of protein synthesis within macrophages. pnas.org Released from dying neutrophils, HNP-1 can enter macrophages and profoundly inhibit bulk mRNA translation without affecting mRNA stability or transcription. mdpi.compnas.org This prevents an excessive pro-inflammatory response, ensuring the timely resolution of inflammation. pnas.org Additionally, HNP-1 contributes to the control of inflammation by inhibiting both the classical and lectin pathways of the complement system through direct interaction with the proteins C1q and mannose-binding lectin (MBL), respectively. mdpi.com

| Inflammatory Function | Target Cell/Component | Effect of HNP-1 | Reference |

|---|---|---|---|

| Chemotaxis | Monocytes, Macrophages, T cells, Dendritic cells, Mast cells | Induces migration to inflammatory sites | mdpi.commdpi.com |

| Cytokine Regulation (Pro-inflammatory) | Monocytes (activated by S. aureus) | Upregulates TNF-α and IL-1β (at low concentrations) | mdpi.com |

| Plasmacytoid Dendritic Cells | Induces Type I Interferons and IL-6 | mdpi.com | |

| Cytokine Regulation (Anti-inflammatory) | Human Monocyte-Derived Macrophages (HMDMs) | Inhibits TNF-α production | mdpi.com |

| LPS-activated Monocytes | Inhibits IL-1β release | mdpi.com | |

| Peripheral Blood Mononuclear Cells (PBMCs) | Inhibits IFN-gamma and IL-6 production | mdpi.com | |

| Protein Synthesis | Macrophages | Inhibits bulk mRNA translation | pnas.org |

| Complement System | C1q, Mannose-Binding Lectin (MBL) | Inhibits classical and lectin pathways | mdpi.com |

Potential Involvement in Peripheral Nerve Disease Pathophysiology

Recent research has highlighted the significant role of Human Neutrophil Peptide-1 (HNP-1) in the pathophysiology of peripheral nerve diseases, particularly in the context of injury and regeneration. researchgate.netnih.gov Peripheral nerve injury triggers a complex cascade of events, including Wallerian degeneration, which involves the breakdown and clearance of the damaged axon and myelin sheath distal to the injury site. mdpi.comphysio-pedia.com The subsequent inflammatory and regenerative processes are critical for functional recovery. mdpi.com